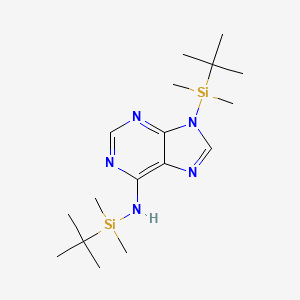
N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of two tert-butyldimethylsilyl groups attached to the nitrogen atoms at positions N and 9 of the purine ring. The tert-butyldimethylsilyl groups are commonly used as protecting groups in organic synthesis to prevent unwanted reactions at specific sites of a molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine typically involves the protection of the purine ring with tert-butyldimethylsilyl groups. One common method involves the reaction of 9H-purin-6-amine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction conditions are optimized to ensure complete protection of the nitrogen atoms without affecting other functional groups on the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may include additional steps such as purification by column chromatography or recrystallization to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The tert-butyldimethylsilyl groups can be selectively removed or substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: The removal of tert-butyldimethylsilyl groups can be achieved using fluoride sources such as tetrabutylammonium fluoride in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while reduction can produce amine or alkylated derivatives. Substitution reactions can lead to the formation of various functionalized purine compounds.
Wissenschaftliche Forschungsanwendungen
N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex purine derivatives and nucleoside analogs.
Biology: Employed in the study of purine metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyl groups provide steric protection, allowing selective reactions at other sites of the purine ring. This compound can act as a substrate or inhibitor for various enzymes involved in purine metabolism, influencing cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-purin-6-amine: The parent compound without tert-butyldimethylsilyl protection.
N-tert-butyldimethylsilyl-9H-purin-6-amine: A partially protected derivative with only one tert-butyldimethylsilyl group.
N,9-Bis(trimethylsilyl)-9H-purin-6-amine: A similar compound with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.
Uniqueness
N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine is unique due to the presence of two bulky tert-butyldimethylsilyl groups, which provide enhanced steric protection and stability compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Eigenschaften
CAS-Nummer |
96549-73-4 |
|---|---|
Molekularformel |
C17H33N5Si2 |
Molekulargewicht |
363.6 g/mol |
IUPAC-Name |
N,9-bis[tert-butyl(dimethyl)silyl]purin-6-amine |
InChI |
InChI=1S/C17H33N5Si2/c1-16(2,3)23(7,8)21-14-13-15(19-11-18-14)22(12-20-13)24(9,10)17(4,5)6/h11-12H,1-10H3,(H,18,19,21) |
InChI-Schlüssel |
RAZNVJRODAAOBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)NC1=C2C(=NC=N1)N(C=N2)[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938869.png)
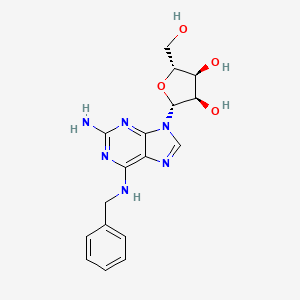

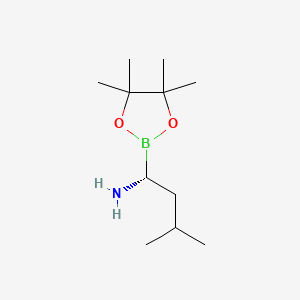
![2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide](/img/structure/B12938890.png)
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12938896.png)



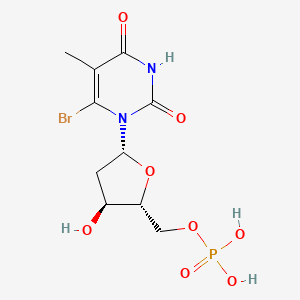
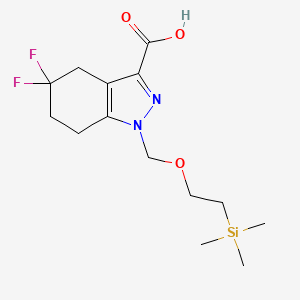
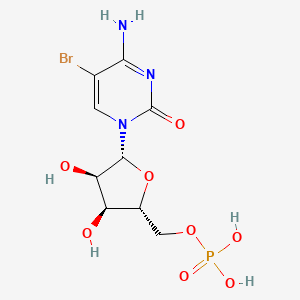

![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)
